molecular formula C16H20N6OS B2371764 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine CAS No. 2380184-92-7

9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine

Cat. No. B2371764
CAS RN: 2380184-92-7
M. Wt: 344.44
InChI Key: IQXHBALVINLRHY-UHFFFAOYSA-N
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Description

9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine, also known as MRS 1754, is a potent and selective antagonist of the adenosine A2B receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.

Mechanism of Action

9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine 1754 exerts its pharmacological effects by selectively blocking the adenosine A2B receptor, which is known to play a key role in regulating cellular signaling pathways. By inhibiting this receptor, 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine 1754 can modulate various downstream signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine 1754 has been shown to have a range of biochemical and physiological effects, including reducing the release of pro-inflammatory cytokines, increasing the production of anti-inflammatory cytokines, and inhibiting the proliferation of cancer cells. Additionally, 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine 1754 has been shown to improve cardiac function and reduce the risk of heart failure.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine 1754 in lab experiments is its high selectivity and potency for the adenosine A2B receptor, which allows for precise modulation of this target. However, one limitation of this compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental setups.

Future Directions

There are several potential future directions for research on 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine 1754, including:
1. Investigating its role in modulating the immune response in various disease states, such as autoimmune disorders and infectious diseases.
2. Examining its potential as a therapeutic agent for cardiovascular disorders, such as heart failure and hypertension.
3. Exploring its potential as a combination therapy with other drugs for the treatment of cancer.
4. Developing more potent and selective analogs of 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine 1754 for improved therapeutic efficacy.
In conclusion, 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine 1754 is a promising compound with a range of potential therapeutic applications. Its high selectivity and potency for the adenosine A2B receptor make it a valuable tool for investigating the role of this target in various physiological and pathological processes. Further research is needed to fully understand the potential of 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine 1754 and its analogs for clinical use.

Synthesis Methods

9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine 1754 can be synthesized using a multi-step process involving the reaction of 9-methylguanine with 2-bromoethylmorpholine and 2-thiophenylboronic acid. The resulting intermediate is then subjected to a series of purification and isolation steps to obtain the final product.

Scientific Research Applications

9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine 1754 has been widely used in scientific research to investigate the role of adenosine A2B receptor in various physiological and pathological processes. Studies have shown that this compound can inhibit the proliferation of cancer cells, reduce inflammation, and improve cardiovascular function.

properties

IUPAC Name

9-methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6OS/c1-21-11-20-14-15(18-10-19-16(14)21)17-9-12(13-3-2-8-24-13)22-4-6-23-7-5-22/h2-3,8,10-12H,4-7,9H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXHBALVINLRHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCC(C3=CC=CS3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine

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